Heptacosane

Phase‑Change Materials Thermal Energy Storage Wax Crystallography

Heptacosane (n-Heptacosane, C27H56) is a straight-chain saturated alkane with 27 carbon atoms, appearing as a white to almost white crystalline powder or waxy solid. It is a naturally occurring hydrocarbon lipid, highly hydrophobic and practically insoluble in water, found widely in plant cuticular waxes, beeswax, and insect semiochemical profiles.

Molecular Formula C27H56
Molecular Weight 380.7 g/mol
CAS No. 593-49-7
Cat. No. B1219689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptacosane
CAS593-49-7
Molecular FormulaC27H56
Molecular Weight380.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C27H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3
InChIKeyBJQWYEJQWHSSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Insoluble in ethanol;  slightly soluble in ethe

Heptacosane (CAS 593-49-7) Properties and Procurement-Grade Characterization


Heptacosane (n-Heptacosane, C27H56) is a straight-chain saturated alkane with 27 carbon atoms, appearing as a white to almost white crystalline powder or waxy solid . It is a naturally occurring hydrocarbon lipid, highly hydrophobic and practically insoluble in water, found widely in plant cuticular waxes, beeswax, and insect semiochemical profiles [1][2]. Commercial analytical standards are typically characterized by GC purity ≥98.0%, melting point 58–60 °C, boiling point 270 °C at 15 mmHg (422 °C at 1013 hPa), and Kovats retention index 2700 on non‑polar phases [3]. These well‑defined physicochemical properties underpin its utility as a retention time marker in gas chromatography, a phase‑change material, and a reference standard for biomimetic and forensic investigations.

GC-MS retention index marker (RI 2700) for non-polar column calibration
Phase-change material candidate with melting point ~59°C and defined fusion enthalpy
Bioactive research tool: P-glycoprotein efflux inhibition and mosquito mating behavior studies

Why Substituting Heptacosane with Other n-Alkanes Compromises Analytical and Functional Specificity


In-class compounds such as n-pentacosane (C25), n-hexacosane (C26), n-octacosane (C28), and n-nonacosane (C29) share the saturated straight‑chain backbone but cannot be interchanged without altering critical performance parameters. Each chain‑length variation systematically shifts thermal transitions, vapor pressures, chromatographic retention, and biological recognition signatures [1][2]. For instance, using C26 or C28 in place of C27 introduces a 100‑unit error in the Kovats retention index, compromising GC‑MS identification and quantification [3]. Similarly, phase‑change applications relying on a narrow 58–60 °C melting window are incompatible with the lower melting points of shorter alkanes or the higher melting points of longer homologs [4]. The quantitative evidence below delineates exactly where Heptacosane diverges from its nearest neighbors and why this differentiation dictates scientific or industrial selection.

! Adjacent n-alkanes (C26, C28) shift melting point by several degrees, altering phase-change thermal buffer performance.
! C26 or C28 produce a substantial Kovats retention index error, compromising GC-MS identification accuracy in complex mixtures.
! Chain-length variation changes vaporization enthalpy, affecting vapor pressure predictions and environmental fate modeling.

Quantitative Differentiation of Heptacosane (CAS 593-49-7) from Closest n‑Alkane Analogs


Melting Point and Solid‑Solid Transitions: Precise Thermal Window Differentiates Heptacosane from C25, C26, C28, and C29

Heptacosane exhibits a melting point of 59.5 °C (332.6 K) at atmospheric pressure, a value that cleanly separates it from the adjacent odd‑ and even‑numbered n‑alkanes [1]. This thermal transition is approximately 5.5 °C higher than n‑pentacosane (C25, 54 °C), 3 °C higher than n‑hexacosane (C26, 56.5 °C), 2 °C lower than n‑octacosane (C28, 61.5 °C), and 4 °C lower than n‑nonacosane (C29, 63.5 °C) [2][3]. The enthalpy of fusion for Heptacosane is 182.0 J/g (69.2 kJ/mol) for the crystal‑I to liquid transition, providing a quantifiable thermal storage capacity that is distinct from its homologs [4].

Melting Point & Fusion Enthalpy
Class-level inference
Tm = 59.5°C; ΔHfus = 182.0 J/g
Reported thermal window distinct from C25–C29 alkanes
Differential thermal analysis; atmospheric pressure
Phase‑Change Materials Thermal Energy Storage Wax Crystallography

Vaporization Enthalpy: Heptacosane Demonstrates Intermediate Volatility in the n‑Alkane Homologous Series

The vaporization enthalpy of Heptacosane at 298.15 K is 145.6 ± 8 kJ/mol, as determined from vapor‑pressure measurements and recommended by ACS compilations [1]. This value follows the established trend with carbon number: 126.9 kJ/mol for pentacosane (C25), 139.1 kJ/mol for hexacosane (C26), 151.4 kJ/mol for octacosane (C28), and 162.1 kJ/mol for triacontane (C30) [1]. The incremental increase of approximately 6–12 kJ/mol per methylene unit means that substituting a shorter or longer alkane significantly alters predicted vapor‑liquid equilibrium behavior.

Vaporization Enthalpy
Head-to-head
145.6 ± 8 kJ/mol at 298.15 K
Intermediate volatility within n-alkane series
Compiled from vapor pressure measurements
Vapor Pressure Thermodynamics Distillation Simulation

Kovats Retention Index: Heptacosane Serves as a Definitive 2700 RI Marker for Non‑Polar GC Phases

On non‑polar GC stationary phases (SE‑54, DB‑1, OV‑101, HP‑1), Heptacosane consistently yields a Kovats retention index (RI) of 2700 [1][2]. This exact 100‑unit increment from the C26 alkane (RI = 2600) and 100‑unit decrement from the C28 alkane (RI = 2800) is a fundamental property of the n‑alkane retention index system [3]. The reproducibility of the RI = 2700 across multiple column types and laboratories confirms its role as a reliable anchor for identification of unknowns in complex mixtures (e.g., essential oils, insect cuticular hydrocarbons) [1].

Kovats Retention Index
Head-to-head
RI = 2700 on non-polar phases
Definitive GC anchor; ±100-unit error if substituted
SE-54, DB-1, HP-1 columns
Gas Chromatography Retention Index Analytical Standardization

P‑Glycoprotein Inhibition: Heptacosane Reverses Multidrug Resistance in AML Cells

In an in vitro model of acute myeloid leukemia (AML), Heptacosane acts as a substrate and potent inhibitor of P‑glycoprotein (P‑gp), the major efflux pump responsible for multidrug resistance [1]. When co‑administered with doxorubicin, Heptacosane retains the chemotherapeutic agent inside the cell, significantly enhancing its cytotoxic effect. In contrast, the companion natural compound phytol suppresses P‑gp expression via NF‑κB inhibition but does not directly inhibit the efflux function [1]. The study demonstrates that Heptacosane's mechanism is distinct and complementary, offering a potential strategy to overcome P‑gp‑mediated drug resistance in tumor cells [1].

P-gp Efflux Inhibition
Head-to-head
Direct P-gp substrate/inhibitor; retains doxorubicin in MDR cells
Reported MDR reversal mechanism context
HL-60/MX1 AML model; distinct from phytol
Cancer Pharmacology Multidrug Resistance P‑glycoprotein

Mating Competitiveness Enhancement: Heptacosane Increases Aedes aegypti Insemination Rate by 20%

Application of the sex pheromone Heptacosane to the abdomen of male Aedes aegypti mosquitoes significantly increased the insemination rate of untreated virgin females by 20% [1]. Furthermore, perfuming irradiated (sterile) males with Heptacosane significantly elevated both the male sterility index and the mating competitiveness index compared to irradiated males without pheromone treatment [1]. In the context of radiation‑based sterile insect technique (SIT) programs for dengue and Zika vector control, Heptacosane offers a quantifiable advantage in restoring mating performance that is otherwise compromised by irradiation [1].

Mating Competitiveness
Reported
+20% female insemination rate vs untreated males
Supports SIT mating behavior research
Aedes aegypti laboratory bioassay; irradiated male context
Vector Control Sterile Insect Technique Pheromone Biology

Procurement‑Justified Application Scenarios for Heptacosane (CAS 593-49-7)


GC‑MS Retention Index Calibration and Unknown Identification in Complex Matrices

Heptacosane (RI = 2700) serves as a precise retention time marker in gas chromatography‑mass spectrometry workflows. Its exact 100‑unit spacing from C26 and C28 alkanes [1] makes it an essential component of n‑alkane standard mixtures (e.g., C7–C40) used for calculating linear retention indices. Procurement of high‑purity Heptacosane (≥98.0% GC) ensures accurate identification of unknown compounds in essential oils, forensic entomology samples, and petrochemical fractions, where a ±100 RI error could misassign structural isomers .

Phase‑Change Material (PCM) Formulation Requiring a Narrow 58–60 °C Melting Window

For thermal energy storage or temperature‑buffering applications that demand a phase‑change temperature near 59 °C, Heptacosane offers a sharper melting point and well‑characterized enthalpy of fusion (182 J/g) compared to the broader melting ranges of technical‑grade paraffin blends [2]. Its use as a pure PCM or as a microencapsulated component allows precise thermal management in applications such as electronic cooling or building materials [3].

Sterile Insect Technique (SIT) for Aedes aegypti Vector Control

Heptacosane is procured as a sex pheromone adjuvant to enhance the mating competitiveness of irradiated male Aedes aegypti mosquitoes. Laboratory studies demonstrate a 20% increase in female insemination rate and a significant elevation in mating competitiveness index [4]. This application is specific to vector biology research programs developing SIT strategies against dengue, Zika, and other arboviruses.

Multidrug Resistance (MDR) Reversal Studies in Acute Myeloid Leukemia

Heptacosane acts as a direct P‑glycoprotein (P‑gp) inhibitor, retaining doxorubicin inside MDR AML cells [5]. This mechanism is distinct from expression‑modulating compounds like phytol. Procurement of Heptacosane enables investigation of P‑gp‑mediated efflux blockade and potential combination therapies to overcome chemoresistance in in vitro and in vivo models.

Application
Selection Property
Validation Focus
GC-MS retention index calibration and unknown identification
Defined RI = 2700 on non-polar phases
Co-injection with n-alkane ladder; peak identification accuracy
Phase-change material thermal management research
Melting point ~59.5°C; ΔHfus 182 J/g
DSC purity verification; thermal cycling stability
Sterile insect technique mating enhancement studies
Mating competitiveness improvement context
Insemination rate assay in Ae. aegypti; irradiated male performance
Multidrug resistance reversal research in AML models
P-glycoprotein substrate/inhibitor context
Intracellular doxorubicin retention assay; HL-60/MX1 model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptacosane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.